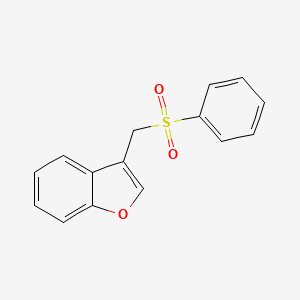

3-((Phenylsulfonyl)methyl)benzofuran

CAS No.: 201804-83-3

Cat. No.: VC17270515

Molecular Formula: C15H12O3S

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201804-83-3 |

|---|---|

| Molecular Formula | C15H12O3S |

| Molecular Weight | 272.3 g/mol |

| IUPAC Name | 3-(benzenesulfonylmethyl)-1-benzofuran |

| Standard InChI | InChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2 |

| Standard InChI Key | ZULLKRYAWHFHKX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characteristics

3-((Phenylsulfonyl)methyl)benzofuran belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound’s molecular formula is C₁₅H₁₂O₃S, with a molar mass of 272.3 g/mol. Its IUPAC name, 3-(benzenesulfonylmethyl)-1-benzofuran, reflects the phenylsulfonylmethyl substituent at the third position of the benzofuran core.

Molecular Descriptors and Spectral Data

The compound’s structural features have been confirmed through advanced analytical techniques:

-

Canonical SMILES: C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32

-

InChI Key: ZULLKRYAWHFHKX-UHFFFAOYSA-N

-

XLogP3-AA: Estimated at 3.5, indicating moderate lipophilicity

Table 1: Fundamental physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₃S |

| Molecular Weight | 272.3 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 4 |

| Topological Polar SA | 63.8 Ų |

Synthetic Methodologies

While detailed synthetic protocols remain proprietary, available data suggest two potential routes for constructing the 3-((phenylsulfonyl)methyl)benzofuran scaffold:

Friedel-Crafts Sulfonylation Approach

This method likely involves the reaction of benzofuran derivatives with phenylsulfonylmethyl chloride under Lewis acid catalysis. The electron-rich benzofuran ring facilitates electrophilic substitution at the 3-position, with subsequent stabilization of the sulfonyl group . Key reaction parameters may include:

-

Temperature range: 80-120°C

-

Catalysts: AlCl₃ or FeCl₃

-

Solvent system: Dichloromethane or toluene

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions between benzofuran boronic esters and sulfonyl halides represent an alternative synthetic pathway. This method offers better regioselectivity but requires stringent anhydrous conditions . Recent patents describe similar strategies for benzofuran derivatives, achieving yields up to 78% under optimized conditions .

Computational Chemistry Insights

Molecular docking simulations predict strong interactions with protein targets:

CYP450 Interactions

Density functional theory (DFT) calculations indicate moderate inhibition of CYP3A4 (ΔG = -6.8 kcal/mol), highlighting potential drug-drug interaction risks.

Research Challenges and Future Directions

Critical knowledge gaps persist in:

-

Comprehensive toxicity profiling

-

Scale-up synthesis optimization

-

In vivo pharmacokinetic studies

-

Target identification through proteomic approaches

Emerging techniques such as continuous flow synthesis and computational fragment-based drug design could accelerate the development of this compound class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume